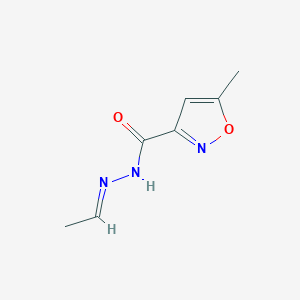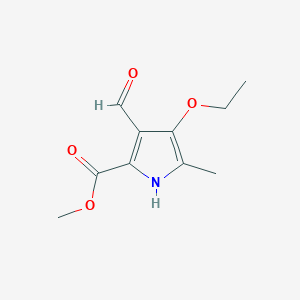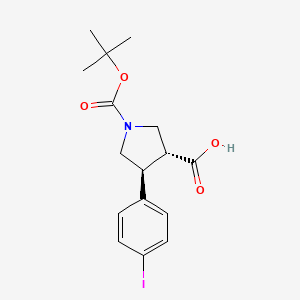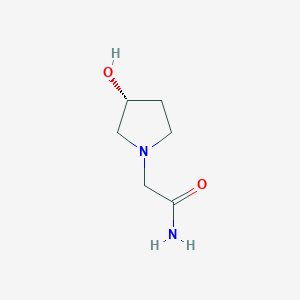
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
科学研究应用
Chemistry
In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.
Biology
Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.
Industry
Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.
作用机制
The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.
3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.
属性
CAS 编号 |
857207-62-6 |
|---|---|
分子式 |
C7H9NO5 |
分子量 |
187.15 g/mol |
IUPAC 名称 |
4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12) |
InChI 键 |
QSMOEOBDNHJNTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(CN(C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)

![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)




![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)

